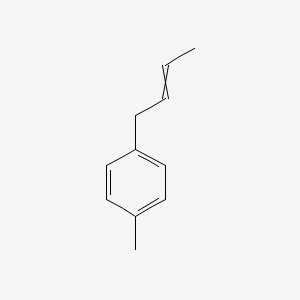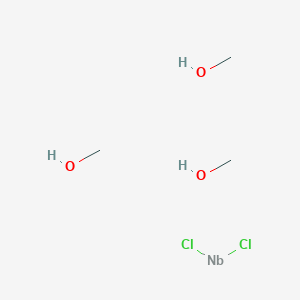
Methanol--dichloroniobium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol–dichloroniobium (3/1) is a chemical compound with the molecular formula C₃H₁₂Cl₂NbO₃ It is composed of methanol and dichloroniobium in a 3:1 ratio
Vorbereitungsmethoden
The synthesis of methanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride (NbCl₅) with methanol (CH₃OH). The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The general reaction can be represented as follows:
NbCl5+3CH3OH→NbCl2(OCH3)3+3HCl
In industrial settings, the preparation of methanol–dichloroniobium (3/1) may involve more sophisticated techniques to ensure scalability and consistency. These methods include solvent-based synthesis and controlled precipitation techniques.
Analyse Chemischer Reaktionen
Methanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Methanol ligands can be substituted with other ligands such as water or other alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanol–dichloroniobium (3/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance ceramics and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for other niobium-based compounds.
Wirkmechanismus
The mechanism of action of methanol–dichloroniobium (3/1) involves its interaction with various molecular targets. In catalysis, the niobium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The methanol ligands can also participate in hydrogen bonding and other interactions, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Methanol–dichloroniobium (3/1) can be compared with other niobium-based compounds, such as niobium pentachloride (NbCl₅) and niobium ethoxide (Nb(OEt)₅). While these compounds share some similarities in their chemical behavior, methanol–dichloroniobium (3/1) is unique due to its specific ligand environment and reactivity profile. This uniqueness makes it particularly valuable in certain catalytic and materials science applications.
Conclusion
Methanol–dichloroniobium (3/1) is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it an important subject of study in various fields, from catalysis to materials science
Eigenschaften
CAS-Nummer |
20759-06-2 |
|---|---|
Molekularformel |
C3H12Cl2NbO3 |
Molekulargewicht |
259.94 g/mol |
IUPAC-Name |
dichloroniobium;methanol |
InChI |
InChI=1S/3CH4O.2ClH.Nb/c3*1-2;;;/h3*2H,1H3;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
PMBOKMGSTYGSAV-UHFFFAOYSA-L |
Kanonische SMILES |
CO.CO.CO.Cl[Nb]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


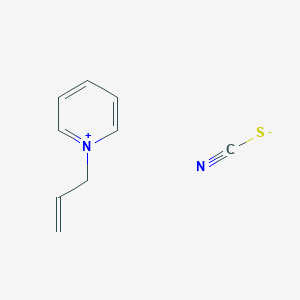

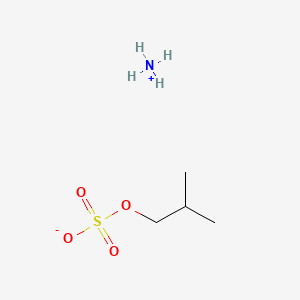

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
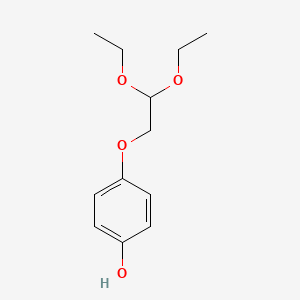

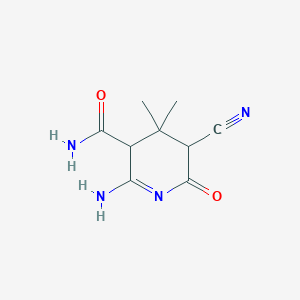


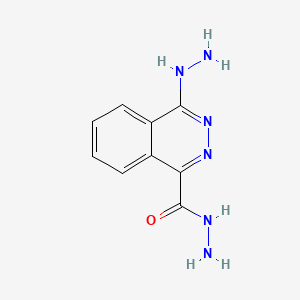
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
